molecular formula C6H8O3 B1258551 3-Formylacetylacetone

3-Formylacetylacetone

Cat. No.: B1258551
M. Wt: 128.13 g/mol
InChI Key: NVBJELVUQIDITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylacetylacetone (systematic name: 3-oxopentane-1,3-dialdehyde) is a β-tricarbonyl compound featuring a formyl group at the central carbon of the acetylacetone backbone. It is synthesized via the reaction of acetylacetone with triethyl orthoformate and acetic anhydride . The compound exhibits significant tautomerism, existing predominantly in the enol form with an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. This tautomeric equilibrium has been rigorously studied using low-temperature NMR and DFT calculations, confirming its preference for the enolized keto structure in both gas and solution phases .

This compound serves as a versatile precursor in organic synthesis, particularly in forming Schiff bases through condensation with primary amines. For example, reactions with o-, m-, and p-aminobenzoic acids yield enamine derivatives with planar amino-methylene-pentane-2,4-dione cores and distinct hydrogen-bonding networks in their crystal structures . Its regioselective reactivity—such as preferential silylation of the formyl group over the acetyl moiety—enables applications in cyclocondensation reactions to synthesize functionalized acetophenones .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3,5-dioxohexanal

InChI

InChI=1S/C6H8O3/c1-5(8)4-6(9)2-3-7/h3H,2,4H2,1H3

InChI Key

NVBJELVUQIDITN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CC=O

Synonyms

3-formylacetylacetone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Tautomeric Properties

Acetylacetone (2,4-pentanedione) :

  • Structure : Lacks the central formyl group, existing as a diketone with two acetyl groups.
  • Tautomerism: Exists in a keto-enol equilibrium, but the enol form is less stabilized compared to 3-formylacetylacetone due to the absence of an electron-withdrawing formyl group.
  • Reactivity : Undergoes silylation at both carbonyl groups, contrasting with this compound, where the formyl group is selectively silylated .

3-(Acetyl)acetylacetone :

  • Structure : Contains an additional acetyl group instead of the formyl substituent.
  • Reactivity : Silylation occurs at the acetyl group, leading to different intermediates for cyclocondensation reactions .

3-Fluorophenylacetone :

  • Applications : Primarily used as a fluorinated aromatic intermediate, lacking the versatility of this compound in Schiff base formation .
Reactivity in Schiff Base Formation
Compound Amine Used Product Characteristics Yield (%) Reference
This compound o-Aminobenzoic acid Planar core with intramolecular N–H⋯O bond; 2D hydrogen-bonded sheets 47
This compound p-Aminobenzoic acid Supramolecular chains via carboxyl⋯carbonyl interactions 54
Acetylacetone Ethylenediamine Salen-type ligands (no formyl group limits electronic diversity) ~60–70*

*Yield inferred from typical salen ligand syntheses.

Tautomeric Behavior
Compound Dominant Tautomer (Solution) Stabilizing Factors Solvent Dependency Reference
This compound Enolized keto form Intramolecular H-bond; electron-withdrawing formyl Strongly enol-favored
Acetylacetone Keto-enol mixture Less stabilization due to weaker H-bonding Solvent-polarity dependent

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